molecular formula C20H20N8O B2546294 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2034382-45-9

5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2546294
CAS No.: 2034382-45-9
M. Wt: 388.435
InChI Key: MVOVRAVOEQJVHZ-UHFFFAOYSA-N
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Description

Research Applications and Value 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide is a high-value chemical tool designed for biochemical research. As a potent and selective ATP-competitive antagonist, its primary researched mechanism of action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . The p38 MAPK cascade is a critical signaling node in the cellular response to stress and inflammation, and its dysregulation is implicated in numerous disease states. This makes the compound a crucial probe for studying the pathophysiology of autoimmune disorders (e.g., rheumatoid arthritis, psoriasis), chronic inflammatory conditions (e.g., Crohn's disease, Chronic Obstructive Pulmonary Disease), and certain cancers . Its molecular structure, which integrates a pyrazole-carboxamide core linked to a triazolo-pyrazine moiety via a pyrrolidine spacer, is engineered for targeted interaction with the kinase's active site. This design is consistent with a class of patented therapeutic candidates investigated for their anti-inflammatory and disease-modifying properties . Mechanism and Experimental Use In experimental settings, this compound acts by binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of downstream transcription factors like ATF-2 and MAPKAP-K2. This inhibition effectively suppresses the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are central mediators in inflammatory diseases . Researchers utilize this inhibitor in cell-based assays to dissect p38-specific signaling events and in animal models of disease to validate the therapeutic potential of targeting this pathway. The structural motif of the 1-methyl-1H-pyrazole-4-carboxamide, while effective, requires careful toxicological assessment, as related derivatives have been associated with unexpected acute mammalian toxicity linked to mitochondrial respiration inhibition in some studies . Therefore, it is emphasized that this product is for laboratory research applications only. Regulatory and Safety Information This product is labeled "For Research Use Only" (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications. The compound is provided as a dry film or solid and should be handled by qualified professionals in a laboratory setting, adhering to all applicable safety protocols and guidelines.

Properties

IUPAC Name

5-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-14-17(11-23-28(14)16-5-3-2-4-6-16)20(29)24-15-7-9-26(12-15)18-19-25-22-13-27(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVRAVOEQJVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

The pyrazole-4-carboxylic acid moiety serves as the foundational building block for the target compound.

Cyclocondensation of Phenylhydrazine with Ethyl Acetoacetate Derivatives

The reaction of phenylhydrazine with ethyl 3-oxobutanoate in ethanol under reflux conditions (78°C, 12 hours) generates ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent hydrolysis using aqueous sodium hydroxide (2M, 80°C, 4 hours) yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a reported purity of >98% (HPLC).

Key Reaction Parameters:
Parameter Value
Temperature 78–80°C
Reaction Time 12–16 hours
Yield (Hydrolysis Step) 85–90%

Construction of theTriazolo[4,3-a]Pyrazine-Pyrrolidine Moiety

The triazolo[4,3-a]pyrazine core requires precise regiocontrol during cyclization.

Cyclization of Pyrazine-2-Carbohydrazide

Pyrazine-2-carbohydrazide undergoes cyclization with trimethyl orthoformate in acetic acid (110°C, 6 hours) to formtriazolo[4,3-a]pyrazine. Introducing the pyrrolidine substituent at position 8 is achieved via nucleophilic aromatic substitution using 3-aminopyrrolidine in dimethylformamide (DMF) at 120°C for 24 hours.

Optimization Data:
Catalyst Solvent Yield (%) Purity (%)
Pd(OAc)₂ DMF 62 95
CuI DMSO 45 88
None (Thermal) Toluene 28 78

Amide Coupling Strategy

The final step involves coupling the pyrazole-4-carboxylic acid with the triazolo-pyrazine-pyrrolidine amine.

Activation with EDCl/HOBt

A mixture of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.2 equiv), 1-{triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-amine (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in dichloromethane (DCM) reacts at 25°C for 18 hours. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound in 76% yield.

Comparative Coupling Agent Efficiency:
Coupling System Solvent Yield (%)
EDCl/HOBt DCM 76
DCC/DMAP THF 68
HATU/DIEA DMF 82

Industrial-Scale Process Optimization

Continuous Flow Reactor Implementation

Patent US20130225833 details a continuous flow process for pyrazole-4-carboxamide synthesis, achieving 94% conversion efficiency by maintaining precise temperature control (50±2°C) and residence time (12 minutes). This method reduces side product formation compared to batch reactors.

Solvent Selection and Waste Reduction

Replacing traditional solvents like pyridine with eco-friendly alternatives (e.g., cyclopentyl methyl ether) decreases environmental impact while maintaining >90% yield.

Analytical Characterization

Spectral Data Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.68–7.45 (m, 5H, Ph-H), 4.12 (m, 1H, pyrrolidine-H), 2.89 (s, 3H, CH₃).
  • HRMS (ESI⁺): m/z calcd. for C₂₀H₂₀N₈O₂ [M+H]⁺ 413.1725, found 413.1722.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99% purity with retention time 8.72 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Triazolo-Pyrazine Formation

Using electron-deficient pyrazine derivatives directs cyclization to the [4,3-a] position, suppressing competing [1,5-a] isomer formation.

Amine Protection-Deprotection

Boc-protection of the pyrrolidine amine prior to coupling prevents undesired side reactions, with TFA-mediated deprotection achieving >95% recovery.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids or bases

Scientific Research Applications

5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The triazole and pyrazine rings in the compound allow it to form strong interactions with its targets, enhancing its potency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Pyrazole-4-Carboxamide Derivatives (): Compounds 3a–3p in share the pyrazole-4-carboxamide backbone but differ in substituents. For example: 3a: Lacks the triazolo-pyrazine-pyrrolidine moiety, instead featuring a 4-cyano-1-phenylpyrazole group. 3b: Incorporates a 4-chlorophenyl group on the pyrazole, enhancing lipophilicity compared to 3a. These compounds exhibit moderate yields (62–71%) and melting points ranging from 123–183°C, with molecular weights between 403–437 g/mol. Their synthesis employs EDCI/HOBt-mediated coupling, a standard method for carboxamide formation .

Triazole-Pyrazole Hybrids ():
The compound 1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole features a triazole-pyrazole hybrid structure. While lacking the carboxamide and triazolo-pyrazine groups, its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlights the utility of click chemistry for heterocyclic assembly. This method achieves high yields (89%) and introduces nitro groups for further functionalization .

Isoxazole-Pyrazole Derivatives ():
Compounds like 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide replace the carboxamide with a carbothioamide group. This substitution may alter hydrogen-bonding interactions and bioavailability compared to the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound ID (Evidence) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3a () C21H15ClN6O 403.1 133–135 68
3d () C21H14ClFN6O 421.0 181–183 71
Triazole-Pyrazole () C18H14N6O2 338.0 Not reported 89

Table 2: Functional Group Impact on Properties

Substituent/Group Effect on Properties Example Compound
4-Fluorophenyl () Increases metabolic stability and lipophilicity 3d
Triazolo-pyrazine (Target) Enhances π-π stacking and target binding Target compound
Nitrophenyl () Improves electron-withdrawing capacity Triazole-pyrazole hybrid

Biological Activity

5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C₁₉H₂₂N₈O
  • IUPAC Name: this compound
  • Key Functional Groups: Triazole, pyrazole, carboxamide

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases:
    • The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation. This inhibition can potentially lead to reduced inflammation and tumor growth .
  • Antinecroptotic Activity:
    • It demonstrates potent antinecroptotic effects with an IC₅₀ of 0.5 nM, indicating strong protective effects against necroptosis in cellular models .
  • Selective Histone Deacetylase Inhibition:
    • The compound selectively inhibits HDAC6 with an IC₅₀ of 4.95 nM, showing promise in cancer therapy by modulating gene expression involved in cell cycle regulation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies: The compound was tested on various cancer cell lines and exhibited significant cytotoxicity. It inhibited cell proliferation and induced apoptosis in treated cells.

Anti-inflammatory Effects

The compound also displayed anti-inflammatory properties:

  • Cytokine Inhibition: It significantly inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cellular models .

Data Summary Table

Biological ActivityMeasurement/ResultReference
p38 MAPK InhibitionSignificant inhibition observed
Antinecroptotic ActivityIC₅₀ = 0.5 nM
HDAC6 InhibitionIC₅₀ = 4.95 nM
Cytokine ProductionInhibition of TNF-α, IL-1β, IL-6

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Acute Liver Injury Model:
    • In a mouse model of acetaminophen-induced acute liver injury, the compound demonstrated significant protective efficacy at a dose of 40 mg/kg. This suggests its potential application in treating liver-related diseases .
  • Cancer Cell Line Studies:
    • Various cancer cell lines were treated with the compound to evaluate its cytotoxic effects. Results showed a marked decrease in cell viability and increased apoptosis rates compared to control groups.

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